3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a methoxyphenyl group, a pyrazole ring, and a propanamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a phenyl halide in the presence of a base to form the 4-(1-methyl-1H-pyrazol-4-yl)phenyl intermediate.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a base to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide bond.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to substitute the methoxy group.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Influencing Gene Expression: Affecting the transcription and translation of specific genes involved in disease processes.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide can be compared with other similar compounds, such as:
3-(4-hydroxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide: Differing by the presence of a hydroxyl group instead of a methoxy group.
3-(4-methoxyphenyl)-N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}propanamide: Lacking the methyl group on the pyrazole ring.
3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}butanamide: Differing by the length of the carbon chain in the amide moiety.
These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity of this compound.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-25-16-20(15-24-25)19-8-3-18(4-9-19)13-14-23-22(26)12-7-17-5-10-21(27-2)11-6-17/h3-6,8-11,15-16H,7,12-14H2,1-2H3,(H,23,26) |
InChI Key |
YDJWKQMNBLQOIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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